Gamma-nonalactone

Catalog No.
S1532658
CAS No.
104-61-0
M.F
C9H16O2
M. Wt
156.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gamma-nonalactone

CAS Number

104-61-0

Product Name

Gamma-nonalactone

IUPAC Name

5-pentyloxolan-2-one

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C9H16O2/c1-2-3-4-5-8-6-7-9(10)11-8/h8H,2-7H2,1H3

InChI Key

OALYTRUKMRCXNH-UHFFFAOYSA-N

SMILES

CCCCCC1CCC(=O)O1

solubility

In water, 1201 mg/L at 25 °C (est)
Soluble in alcohol, most fixed oils, propylene glycol; 1:1 in 60% alcohol
Soluble in five volumes of 50% alcohol; soluble in most fixed oils and mineral oil; practically insoluble in glycerol
soluble in alcohol, most fixed oils and propylene glycol; insoluble in water
1 ml in 5 ml 60% alcohol (in ethanol)

Synonyms

Dihydro-5-pentyl-2(3H)-furanone; 4-Hydroxynonanoic Acid γ-Lactone; (RS)-γ-Nonalactone; (±)-4-n-Pentylbutyrolactone; (±)-γ-Nonalactone; 4-Hydroxynonanoic Acid Lactone; 4-Nonanolide; 4-Pentyl-butanolide; 4-Pentylbutan-4-olide; 5-Pentyldihydro-2(3H)-fur

Canonical SMILES

CCCCCC1CCC(=O)O1

The exact mass of the compound Gamma-nonalactone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1201 mg/l at 25 °c (est)soluble in alcohol, most fixed oils, propylene glycol; 1:1 in 60% alcoholsoluble in five volumes of 50% alcohol; soluble in most fixed oils and mineral oil; practically insoluble in glycerolsoluble in alcohol, most fixed oils and propylene glycol; insoluble in water1 ml in 5 ml 60% alcohol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46099. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Gamma-nonalactone (CAS 104-61-0), commercially referred to as Aldehyde C-18, is a high-impact, five-membered cyclic ester (gamma-lactone) fundamentally utilized as a core flavoring and fragrance ingredient. Despite its historical misnomer as an aldehyde, it is a true lactone characterized by an intense, sweet coconut and creamy aroma profile. From a procurement and formulation standpoint, its value is driven by its extremely low vapor pressure (estimated at 0.009 mmHg at 25 °C) and exceptional substantivity, which allows it to function as a highly tenacious base note and fixative [1]. It is primarily procured for applications requiring long-lasting tropical, dairy, or stone-fruit modifications in both oil-based and aqueous systems, provided the pH remains acidic to neutral to maintain the integrity of the lactone ring [2].

Substituting gamma-nonalactone with closely related in-class analogs compromises both the sensory target and formulation stability. Replacing it with other gamma-lactones, such as gamma-decalactone, shifts the primary olfactory profile from sweet coconut to peach/apricot, while also altering the odor detection threshold significantly [1]. Furthermore, substituting with its structural isomer, delta-nonalactone, changes the performance impact; the six-membered delta ring yields a softer, milkier projection that lacks the aggressive, high-impact sweetness of the five-membered gamma ring . Finally, ignoring the compound's chemical boundaries by deploying it in highly alkaline media (such as traditional cold-process soaps) will result in ring-opening hydrolysis, converting the lactone into odorless 4-hydroxynonanoic acid and causing complete flavor or fragrance failure[2].

Odor Detection Threshold and Profile Specificity vs. Gamma-Decalactone

When selecting a lactone for tropical or creamy accords, the carbon chain length dictates both the sensory profile and the detection threshold. Gamma-nonalactone (C9) provides an intense coconut aroma with an odor detection threshold of 65 ppb in water. In contrast, its close analog gamma-decalactone (C10) presents a peach/apricot profile with a lower threshold of 11 ppb [1]. Procurement must align the exact carbon chain with the target profile, as generic substitution will fundamentally alter the end product.

Evidence DimensionOdor detection threshold (in water) and primary aroma
Target Compound Data65 ppb threshold; intense sweet coconut profile
Comparator Or BaselineGamma-decalactone: 11 ppb threshold; peach/apricot profile
Quantified DifferenceApproximately 6-fold higher threshold for C9, with a strict divergence in sensory target (coconut vs. stone fruit)
ConditionsAqueous solution olfactometry

Ensures formulators procure the exact lactone required for coconut notes, as substituting C10 for C9 will irreversibly shift the profile to peach.

Structural Impact on Projection: Gamma vs. Delta Isomers

The ring size of the lactone directly controls its projection and blending behavior. Gamma-nonalactone features a five-membered ring that delivers aggressive sweetness, high impact, and intense coconut characteristics. Its isomer, delta-nonalactone, features a six-membered ring that produces a softer, creamier, and more naturalistic milky profile with lower projection . The gamma isomer is quantitatively superior for high-impact masking or dominant tropical notes, whereas the delta isomer acts as a subtle modifier.

Evidence DimensionOlfactory impact and projection
Target Compound Data5-membered ring; high impact, aggressive sweetness
Comparator Or BaselineDelta-nonalactone: 6-membered ring; softer projection, subtle milky/dairy profile
Quantified DifferenceDistinct shift from high-impact sweet coconut (gamma) to low-projection naturalistic dairy (delta)
ConditionsPerfumery and flavor blending evaluation

Guides buyers to select the gamma isomer for high-impact, dominant tropical applications, avoiding the softer delta isomer when strong projection is required.

Formulation Stability and Alkaline Hydrolysis Limitations

Gamma-nonalactone's processability is strictly governed by pH. In acidic to neutral environments (pH 5.5–7.0), the lactone ring remains stable, preserving the compound's aroma. However, in alkaline formulations (such as bases with pH > 8), the cyclic ester undergoes reversible ring-opening hydrolysis, forming 4-hydroxynonanoic acid and resulting in the complete loss of its characteristic odor [1]. Formulators must buffer systems or use encapsulation to prevent this degradation.

Evidence DimensionRing stability and aroma retention
Target Compound DataRapid hydrolysis to odorless 4-hydroxynonanoic acid in alkaline media
Comparator Or BaselineBaseline (pH 5.5-7.0): Stable, intact cyclic ester
Quantified DifferenceComplete loss of aroma functionality in unbuffered alkaline conditions versus full retention in neutral/acidic media
ConditionsAqueous emulsions and soap bases

Prevents procurement waste by ensuring buyers do not specify this compound for highly alkaline products (like cold-process soaps) without appropriate stabilization strategies.

Substantivity and Vapor Pressure for Base-Note Fixation

Gamma-nonalactone exhibits an exceptionally low vapor pressure of 0.009 mmHg at 25 °C, translating to a blotter substantivity of approximately 309 hours at 100% concentration [1]. This makes it significantly more tenacious than standard fruity esters (which typically evaporate within hours). Its prolonged evaporation curve allows it to function not just as a flavorant, but as a structural base-note and fixative in complex fragrance accords.

Evidence DimensionVapor pressure and blotter substantivity
Target Compound Data0.009 mmHg at 25 °C; 309 hours substantivity
Comparator Or BaselineStandard top-note fruity esters: High vapor pressure; <4 hours substantivity
Quantified DifferenceOrders of magnitude longer retention time on substrates
Conditions100% concentration on standard perfumery blotter at room temperature

Justifies the procurement of gamma-nonalactone as a long-lasting base modifier that anchors volatile top notes in extended-wear formulations.

High-Impact Tropical Flavor and Fragrance Accords

Due to its intense sweet coconut profile and 309-hour substantivity, gamma-nonalactone is the optimal choice for anchoring tropical fruit complexes, suntan lotion fragrances, and dairy/coconut flavorings where long-lasting projection is required [1].

Textural 'Cashmere' Perfumery Bases

Leveraging its low vapor pressure (0.009 mmHg) and creamy lactonic facets, it is heavily utilized alongside macrocyclic musks (e.g., ethylene brassylate) and Cashmeran to create matte, powdery, skin-scent accords that persist in the dry-down phase [2].

pH-Controlled Emulsions and Cosmetics

Because of its susceptibility to alkaline hydrolysis, it is specifically procured for lotions, creams, and shampoos formulated at a mildly acidic to neutral pH (5.5–7.0), ensuring the lactone ring remains closed and the aroma stays intact [3].

Physical Description

Liquid
colourless to slightly yellow liquid with a coconut-like odou

Color/Form

Colorless to slightly yellow liquid

XLogP3

2.2

Density

0.958-0.966 at 25 °C
0.958-0.966

LogP

log Kow = 2.08 (est)

Odor

Strong odor reminiscent of coconut

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1714 of 1720 companies (only ~ 0.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

IDENTIFICATION: Dihydro-5-pentyl-2(3H)-furanone is a colorless to slightly yellow liquid. It smells and tastes a little like coconut. It is very soluble in water. Dihydro-5-pentyl-2(3H)-furanone occurs naturally in many fruits and grains including peaches, apricots, oats and buckwheat. It is also found in shrimp, rice and mushrooms. USE: Dihydro-5-pentyl-2(3H)-furanone is used in perfumes and as a food flavoring. It was used as an ingredient in some cat and dog repellents. Dihydro-5-pentyl-2(3H)-furanone is no longer registered for use as a pesticide. It can be used as an inert ingredient at very low concentrations in pesticides containing 2-limonene. EXPOSURE: Workers that use or produce dihydro-5-pentyl-2(3H)-furanone may breathe in vapors or have direct skin contact. The general population may be exposed when eating foods containing dihydro-5-pentyl-2(3H)-furanone or by breathing in vapors or having direct skin contact when using perfume containing dihydro-5-pentyl-2(3H)-furanone. If dihydro-5-pentyl-2(3H)-furanone is released to air, it will be broken down by reaction with other chemicals and light. If released to water or soil, it is not expected to bind to soil particles or suspended particles. Dihydro-5-pentyl-2(3H)-furanone is expected to move through soil. Dihydro-5-pentyl-2(3H)-furanone is expected to move into air from wet soils or water surfaces. Dihydro-5-pentyl-2(3H)-furanone is expected to be broken down by microorganisms and is not expected to build up in tissues of aquatic organisms. RISK: Skin irritation and allergic skin reactions did not occur in human volunteers following skin exposure to dihydro-5-pentyl-2(3H)-furanone. No other information on potential health effects in humans was located. Slight skin irritation was noted in laboratory animals with direct skin contact to high concentrations of dihydro-5-pentyl-2(3H)-furanone. No health effects were observed in laboratory animals repeatedly fed low-to-moderate doses of dihydro-5-pentyl-2(3H)-furanone for weeks, months, or years. The potential for dihydro-5-pentyl-2(3H)-furanone to cause birth defects or reproductive effects has not been examined in laboratory animals. Tumors were not increased in laboratory animals fed low doses of dihydro-5-pentyl-2(3H)-furanone over their lifetime. The potential for dihydro-5-pentyl-2(3H)-furanone to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

1.18X10-2 mm Hg at 25 °C (est)

Other CAS

82373-92-0
104-61-0
57084-16-9

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Fatty Acyls [FA] -> Fatty esters [FA07] -> Lactones [FA0704]
Cosmetics -> Solvent

Methods of Manufacturing

By reacting methylacrylate and hexanol in the presence of ditertiarybutyl peroxide; by condensation of undecylenic acid and malonic acid by lactonization of nonenoic acid.
Knoevenagel condensation of malonic acid with heptaldehyde, followed by ring closure, gives the fragrance gamma-nonanoic lactone.
/gamma-Nonalactone/ ... can be prepared in good yield in a one-step process by radical addition of primary fatty alcohols to acrylic acid, using di-tert-butyl peroxide as a catalyst. A patent claims a high yield when the reaction is carried out in the presence of alkali phosphates or alkali sulfates.

General Manufacturing Information

All other chemical product and preparation manufacturing
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
2(3H)-Furanone, dihydro-5-pentyl-: ACTIVE
Concentration in final product as reported as percentage ranges from 0.005 usual to 0.1 maximum in soaps; 0.0005 usual to 0.01 maximum in detergents; 0.002 usual to 0.04 maximum in creams, lotions; and 0.04 to 1.0 maximum in perfumes. /From table/

Analytic Laboratory Methods

Analytical data /determined by spectrophotometry/, infra-red curve: RIFM number 72.41.
Gamma-nonalactone was identified in peach oil by gas chromatography.

Dates

Last modified: 08-15-2023

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